8-Bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3) is a highly functionalized heterocyclic building block extensively utilized in the discovery and synthesis of metal-binding pharmacophores (MBPs). Structurally, it features a reactive 8-bromo handle primed for regioselective cross-coupling or nucleophilic aromatic substitution, a 5-fluoro group that modulates the electronic properties and pKa of the quinoline nitrogen, and a 2-methyl group that provides critical hydrophobic contacts in enzyme active sites. In industrial and medicinal chemistry workflows, this compound is primarily procured to bypass harsh, low-yielding cyclization steps, allowing researchers to directly access advanced 8-thioquinoline derivatives. These derivatives are foundational in the development of selective inhibitors for Zn2+-dependent metalloisopeptidases, such as the proteasome subunit Rpn11 and Glyoxalase 1 (GLO1) [1].
Attempting to substitute 8-Bromo-5-fluoro-2-methylquinoline with simpler analogs, such as 8-bromoquinoline or 8-bromo-2-methylquinoline, fundamentally alters the target molecule's binding thermodynamics and pharmacokinetics. The absence of the 5-fluoro substituent shifts the electron density of the quinoline ring, altering the pKa of the coordinating nitrogen and significantly reducing the bidentate chelation affinity for catalytic Zn2+ ions in target metalloenzymes [1]. Furthermore, relying on the raw precursor, 2-bromo-5-fluoroaniline, requires in-house cyclization using crotonaldehyde in concentrated hydrochloric acid—a process notorious for generating intractable polymeric byproducts, poor batch-to-batch reproducibility, and extensive purification bottlenecks. Procuring the exact fluorinated, methylated quinoline scaffold ensures precise structural fidelity for structure-activity relationship (SAR) studies while streamlining downstream thiolation workflows.
The de novo synthesis of 8-bromo-5-fluoro-2-methylquinoline from 2-bromo-5-fluoroaniline involves a Doebner-von Miller cyclization with crotonaldehyde in 6M HCl and toluene. This reaction is highly prone to polymerization and side-product formation, typically yielding only ~30% of the desired quinoline after extensive chromatographic purification [1]. By procuring the pre-cyclized 8-bromo-5-fluoro-2-methylquinoline, process chemists eliminate a major synthetic bottleneck, allowing direct progression to the critical thiolation step (e.g., reaction with tert-butyl thiol), which proceeds at significantly higher yields under controlled nucleophilic aromatic substitution conditions [1].
| Evidence Dimension | Synthetic step yield and process time |
| Target Compound Data | Pre-cyclized scaffold allows direct downstream functionalization |
| Comparator Or Baseline | 2-Bromo-5-fluoroaniline (requires 18h harsh acid reflux, ~30% yield) |
| Quantified Difference | Eliminates an 18-hour low-yield (30%) cyclization step, drastically reducing raw material waste. |
| Conditions | 6M HCl/Toluene reflux for 18h vs. direct procurement of the cyclized scaffold. |
Procuring the pre-formed quinoline saves days of synthesis and purification time, drastically improving the overall throughput and reproducibility of MBP library generation.
In the development of Rpn11 proteasome inhibitors, the electronic properties of the 8-thioquinoline (8TQ) core are critical for coordinating the catalytic Zn2+ ion. The incorporation of a 5-fluoro substituent, derived directly from 8-bromo-5-fluoro-2-methylquinoline, withdraws electron density from the quinoline ring. This electronic tuning modulates the pKa of the quinoline nitrogen, optimizing the bidentate coordination geometry. SAR studies demonstrate that specific halogenated and methylated 8TQ derivatives achieve sub-micromolar potency (IC50 ~300 nM) against Rpn11, representing an 8.3-fold improvement over the unsubstituted 8TQ baseline fragment (IC50 ~2.5 μM)[1]. The 5-fluoro group ensures the precise electronic environment required for this high-affinity binding.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
| Target Compound Data | Advanced substituted 8TQ derivatives (derived from the 5-fluoro-2-methyl scaffold) achieve IC50 ~300 nM |
| Comparator Or Baseline | Unsubstituted 8-thioquinoline fragment (IC50 ~2.5 μM) |
| Quantified Difference | ~8.3-fold increase in inhibitory potency against Rpn11. |
| Conditions | Cell-free Rpn11 enzyme inhibition assay. |
The specific substitution pattern of this compound is non-negotiable for achieving sub-micromolar potency in metalloenzyme inhibitor discovery programs.
The 2-methyl group of 8-bromo-5-fluoro-2-methylquinoline serves as a critical structural probe for hydrophobic pockets adjacent to metalloenzyme active sites. In fragment-based drug discovery (FBDD) campaigns targeting enzymes like Glyoxalase 1 (GLO1) and Rpn11, the addition of methyl groups at specific positions on the quinoline ring dictates binding orientation. For instance, 2-methyl substituted quinoline fragments demonstrate maintained or enhanced binding within hydrophobic active site pockets compared to their unmethylated counterparts, providing essential steric bulk that prevents off-target binding and improves ligand efficiency [1]. Substituting this compound with an unmethylated analog results in a loss of these critical hydrophobic contacts.
| Evidence Dimension | Active site hydrophobic interaction |
| Target Compound Data | 2-Methylated quinoline scaffold (provides essential steric bulk for hydrophobic pocket engagement) |
| Comparator Or Baseline | Unmethylated 8-bromoquinoline (lacks specific hydrophobic contact) |
| Quantified Difference | Maintained target activity with enhanced structural specificity for hydrophobic pockets. |
| Conditions | Fragment-based screening and crystallographic modeling of metalloenzyme active sites. |
Buyers must select the 2-methylated variant to properly exploit hydrophobic interactions in the active sites of target metalloenzymes, a feature absent in generic quinolines.
Directly downstream of its electronic and steric advantages, this compound is the premier building block for generating 8-thioquinoline-based metal-binding pharmacophores. It is specifically used to synthesize sub-micromolar inhibitors targeting the Zn2+-dependent JAMM domain of the Rpn11 subunit in oncology research [1].
Procured by medicinal chemistry CROs and pharmaceutical companies to synthesize highly specific, fluorinated, and methylated heterocyclic libraries. These libraries are screened against diverse metalloenzymes, including Glyoxalase 1 (GLO1) and other JAMM metalloproteases, where the 2-methyl group provides essential hydrophobic contacts[2].
Utilized in inorganic chemistry and materials science to create specialized bidentate ligands (N,S-donors). The 5-fluoro group allows researchers to precisely tune the electronic properties and stability of the resulting transition metal complexes, a capability not possible with unsubstituted 8-bromoquinoline [1].